molecular formula C20H22N4O B2736213 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-32-4

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2736213
CAS-Nummer: 866872-32-4
Molekulargewicht: 334.423
InChI-Schlüssel: QDBKRTUAUMAZDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and potential therapeutic applications.

The molecular formula of the compound is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of 230.26 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions to yield a high-purity product. For example, it can be synthesized from dimethylaniline and sodium azide through a series of reactions that include amide coupling and crystallization processes .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of 1H-1,2,3-triazole-4-carboxamides can induce apoptosis in various cancer cell lines. For instance:

  • Cytotoxicity : The compound has been evaluated against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). It demonstrated a notable inhibitory effect with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Comparison DrugIC50 (μM)
MCF-71.1Doxorubicin0.5
HCT-1162.6Doxorubicin0.6
HepG21.4Doxorubicin0.7

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : It has been shown to cause morphological changes indicative of apoptosis in Jurkat T-cells, including chromatin condensation and DNA fragmentation .
  • Mitochondrial Dysfunction : The compound reduces mitochondrial membrane potential, contributing to cell death pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity against various bacterial strains. Studies have indicated that certain triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • Cancer Treatment : A study demonstrated that triazole-based compounds significantly reduced tumor size in xenograft models when administered alongside traditional chemotherapy agents.
  • Infection Control : Another study reported successful outcomes using triazole derivatives in combination therapies for bacterial infections resistant to standard treatments.

Wissenschaftliche Forschungsanwendungen

The biological activities of this compound are mainly attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer proliferation and microbial resistance. The triazole ring structure is known for its role in inhibiting cytochrome P450 enzymes and has been explored for anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. This compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A5495.2EGFR Inhibition
H4604.8Apoptosis Induction

In comparative studies, compounds similar to this one have demonstrated enhanced efficacy over standard treatments like Erlotinib in specific non-small cell lung cancer (NSCLC) models.

Case Study: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with NSCLC cells reported significant tumor regression after treatment with triazole derivatives. The treatment led to a reduction in tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg.

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Potential Applications

The applications of 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be summarized as follows:

  • Oncology : Its antitumor properties make it a candidate for cancer therapeutics.
  • Antimicrobial Therapy : Its efficacy against various pathogens positions it as a potential agent for treating infections.
  • Enzyme Inhibition Studies : The compound's ability to inhibit cytochrome P450 enzymes can be explored further for drug interaction studies.

Eigenschaften

IUPAC Name

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-5-16-7-9-17(10-8-16)21-20(25)19-15(4)24(23-22-19)18-11-6-13(2)14(3)12-18/h6-12H,5H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBKRTUAUMAZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.